molecular formula C20H22N4O4 B2810528 4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide CAS No. 920366-40-1

4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide

Cat. No.: B2810528
CAS No.: 920366-40-1
M. Wt: 382.42
InChI Key: NYCOELRMTVJSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide typically involves multiple steps, starting with the reaction of 4-methoxyphenylpiperazine with appropriate reagents to form intermediate compounds. These intermediates are then further reacted under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and advanced chemical engineering techniques to ensure consistency and purity. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide is studied for its potential biological activity. It may serve as a ligand for various receptors, influencing cellular processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide exerts its effects involves interaction with molecular targets such as receptors and enzymes. The compound may bind to specific receptors, triggering a cascade of biochemical events that lead to its desired effects.

Comparison with Similar Compounds

  • Para-Methoxyphenylpiperazine (MeOPP): A related compound with stimulant effects.

  • Urapidil: Used in the treatment of hypertension, structurally similar to the compound .

Uniqueness: 4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

4-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-28-17-8-6-16(7-9-17)23-10-12-24(13-11-23)20(27)19(26)22-15-4-2-14(3-5-15)18(21)25/h2-9H,10-13H2,1H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCOELRMTVJSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.